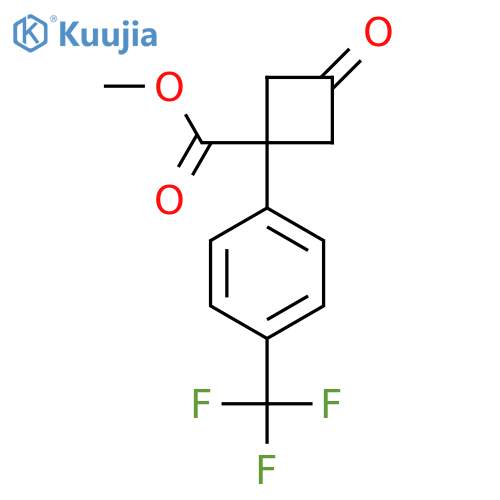Cas no 2120911-37-5 (methyl 3-oxo-1-4-(trifluoromethyl)phenylcyclobutane-1-carboxylate)

2120911-37-5 structure
商品名:methyl 3-oxo-1-4-(trifluoromethyl)phenylcyclobutane-1-carboxylate
methyl 3-oxo-1-4-(trifluoromethyl)phenylcyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-oxo-1-4-(trifluoromethyl)phenylcyclobutane-1-carboxylate
- 2120911-37-5
- methyl 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate
- EN300-1450269
-
- インチ: 1S/C13H11F3O3/c1-19-11(18)12(6-10(17)7-12)8-2-4-9(5-3-8)13(14,15)16/h2-5H,6-7H2,1H3
- InChIKey: HBMXJABGILOWEK-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)C1(C(=O)OC)CC(C1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 272.06602869g/mol
- どういたいしつりょう: 272.06602869g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
methyl 3-oxo-1-4-(trifluoromethyl)phenylcyclobutane-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1450269-0.25g |
methyl 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2120911-37-5 | 0.25g |
$972.0 | 2023-06-06 | ||
| Enamine | EN300-1450269-50mg |
methyl 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2120911-37-5 | 50mg |
$888.0 | 2023-09-29 | ||
| Enamine | EN300-1450269-0.5g |
methyl 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2120911-37-5 | 0.5g |
$1014.0 | 2023-06-06 | ||
| Enamine | EN300-1450269-1.0g |
methyl 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2120911-37-5 | 1g |
$1057.0 | 2023-06-06 | ||
| Enamine | EN300-1450269-1000mg |
methyl 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2120911-37-5 | 1000mg |
$1057.0 | 2023-09-29 | ||
| Enamine | EN300-1450269-5000mg |
methyl 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2120911-37-5 | 5000mg |
$3065.0 | 2023-09-29 | ||
| Enamine | EN300-1450269-10000mg |
methyl 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2120911-37-5 | 10000mg |
$4545.0 | 2023-09-29 | ||
| Enamine | EN300-1450269-0.1g |
methyl 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2120911-37-5 | 0.1g |
$930.0 | 2023-06-06 | ||
| Enamine | EN300-1450269-2500mg |
methyl 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2120911-37-5 | 2500mg |
$2071.0 | 2023-09-29 | ||
| Enamine | EN300-1450269-10.0g |
methyl 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
2120911-37-5 | 10g |
$4545.0 | 2023-06-06 |
methyl 3-oxo-1-4-(trifluoromethyl)phenylcyclobutane-1-carboxylate 関連文献
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
2120911-37-5 (methyl 3-oxo-1-4-(trifluoromethyl)phenylcyclobutane-1-carboxylate) 関連製品
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
